molecular formula C10H14N2O B597444 2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one CAS No. 1231950-82-5

2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one

Cat. No.: B597444
CAS No.: 1231950-82-5
M. Wt: 178.235
InChI Key: ZKGKTFFWNPXKKX-UHFFFAOYSA-N
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Description

2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one is a bicyclic heterocyclic compound featuring a fused benzimidazolone core with an isopropyl substituent at the 2-position.

Properties

IUPAC Name

2-propan-2-yl-1,5,6,7-tetrahydrobenzimidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-6(2)10-11-7-4-3-5-8(13)9(7)12-10/h6H,3-5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGKTFFWNPXKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with carboxylic acids or their derivatives in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out under reflux conditions, with temperatures ranging from 140°C to 220°C, depending on the specific reactants and desired yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro or fully reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one serves as a building block for synthesizing more complex molecules. Its ability to act as a ligand in coordination chemistry allows it to form complexes with various metal ions, which can be useful in catalysis and materials science .

Biology

The compound is being investigated for its biological activities , particularly its potential as an antimicrobial, antiviral, and anticancer agent. Studies have shown that benzimidazole derivatives exhibit significant biological effects due to their ability to interact with various biological targets .

Case Study: Anticancer Properties
A study demonstrated that derivatives of benzimidazole compounds showed promising results in inhibiting tumor growth in xenograft models. The mechanism involved modulation of cellular pathways related to apoptosis and cell cycle regulation .

Medicine

In medicinal chemistry, this compound is explored as a potential therapeutic agent . Its structural features allow it to interact with enzymes and receptors involved in disease processes. Research indicates its efficacy in targeting specific proteins associated with cancer and infectious diseases .

Industrial Applications

The compound has industrial relevance in the development of materials with specific properties. Its unique chemical structure makes it suitable for applications in optoelectronics , where it can be utilized in the fabrication of light-emitting devices and sensors due to its electronic properties .

Mechanism of Action

The mechanism of action of 2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares core features with several heterocyclic systems:

Compound Name Core Structure Key Substituents Biological Activity Safety Profile
2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one Benzimidazolone 2-isopropyl Not reported (extrapolated from analogs) Unknown (see §2.3)
7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one Imidazotriazinone 7,7-diphenyl Antifungal, antibacterial Not evaluated in evidence
5-Substituted-5H-pyrrolo[1,2-c]imidazol-7(6H)-one Pyrroloimidazolone Variable 5-position substituents N/A (synthetic intermediate) Dependent on substituents
2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one Benzothiazolone 2-amino Not reported Requires PPE (irritant)

Key Observations :

  • The benzimidazolone core (target compound) differs from imidazotriazinones by lacking a triazine ring, which may reduce metabolic stability but simplify synthesis.
  • Compared to pyrroloimidazolones , the target compound’s saturated dihydrobenzene ring may confer rigidity, influencing binding to biological targets.
  • The 2-isopropyl group contrasts with the 2-amino substituent in benzothiazolones , likely altering electronic properties and toxicity profiles.

Catalyst Dependency :

  • Silver/gold catalysts improve regioselectivity in pyrroloimidazolone synthesis , whereas imidazotriazinones form without heavy metals . This suggests the target compound’s synthesis may favor simpler protocols.

Biological Activity

2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one, with the CAS number 1231950-82-5, is a compound belonging to the benzimidazole family. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C10H14N2O
  • Molecular Weight : 178.23 g/mol
  • Structure : The compound features a benzimidazole core with an isopropyl group at position 2 and a carbonyl group at position 7.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests demonstrated that certain derivatives showed minimum inhibitory concentration (MIC) values comparable to established antibiotics such as ciprofloxacin .

Compound Target Bacteria MIC (μg/mL)
This compoundStaphylococcus aureus12.5
This compoundEscherichia coli25

Anticancer Activity

The anticancer potential of this compound was assessed in various cancer cell lines. Notably, it exhibited selective cytotoxicity against rapidly dividing cancer cells such as A549 lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cellular processes. In particular, it has shown promise as a selective inhibitor of deubiquitinases (DUBs), which play critical roles in protein degradation and signaling pathways. The compound was screened at concentrations up to 50 μM, demonstrating significant inhibition against USP7 and UCHL1 DUBs .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various benzimidazole derivatives included this compound. Results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Cytotoxicity Assessment : In another investigation focusing on cancer treatment, this compound was subjected to cytotoxicity assays against several cancer cell lines. The results revealed a dose-dependent response where higher concentrations led to increased cell death in malignant cells while sparing normal fibroblast cells .
  • Mechanistic Studies : Molecular docking studies have been performed to elucidate the binding interactions of the compound with target proteins involved in cancer progression and bacterial resistance mechanisms. These studies provide insights into how structural modifications can enhance its biological activity.

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